molecular formula C17H14FNO B479849 1-(3-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde CAS No. 347324-03-2

1-(3-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde

Cat. No. B479849
CAS RN: 347324-03-2
M. Wt: 267.3g/mol
InChI Key: CWCWNEZZLUBYLV-UHFFFAOYSA-N
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Description

The compound “1-(3-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde” is likely to be an organic compound based on its formula. It appears to contain an indole group, which is a common structure in many natural products and pharmaceuticals . The presence of a fluorobenzyl group suggests that it might have interesting biological activities, as fluorine is often used in drug design to modify the properties of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a benzyl group, and a fluorine atom. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, indole compounds are known to undergo a variety of chemical reactions. These could include electrophilic substitutions, oxidations, and reductions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and position of the fluorobenzyl and indole groups .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • Indole derivatives are central to numerous synthetic methodologies, with a rich history of inspiring organic synthesis chemists. The review by Taber and Tirunahari (2011) presents a comprehensive classification of all indole syntheses, emphasizing the importance of indole alkaloids ranging from lysergic acid to vincristine. This classification aids in understanding the strategic approaches to indole synthesis, highlighting the diversity and complexity of methods available for constructing indole and its derivatives (Taber & Tirunahari, 2011).

Catalysis and Organic Transformations

  • The catalytic C3 aza-alkylation of indoles, as reviewed by Bonandi et al. (2020), involves the introduction of a substituted aminomethyl group at the C3 position of indoles, creating a new stereogenic center. This reaction, catalyzed by various catalysts including metals and acids, underscores the versatility of indoles in facilitating complex organic transformations (Bonandi et al., 2020).

Applications in Drug Development and Medicinal Chemistry

  • Indole-3-Carbinol (I3C) and its derivatives, prominent among indole-based compounds, have shown protective effects against chronic liver diseases, including viral hepatitis and hepatocellular carcinoma. Wang et al. (2016) discuss the multifaceted roles of these compounds in hepatic protection, highlighting their antioxidant, anti-inflammatory, and immunomodulatory effects (Wang et al., 2016).

Environmental and Biological Impacts

  • The degradation of indole derivatives by microorganisms is a critical area of environmental and biological research. Laird, Flores, and Leveau (2020) review the catabolism of indole-3-acetic acid (IAA), a molecule with significant environmental presence and biological functions. This research highlights the ecological relevance and potential biotechnological applications of indole degradation pathways (Laird, Flores, & Leveau, 2020).

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-2-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO/c1-12-16(11-20)15-7-2-3-8-17(15)19(12)10-13-5-4-6-14(18)9-13/h2-9,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCWNEZZLUBYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC(=CC=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde

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